molecular formula C17H18N2O2 B11838374 4,4-Dimethyl-8-(2-nitrophenyl)-1,2,3,4-tetrahydroquinoline

4,4-Dimethyl-8-(2-nitrophenyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B11838374
M. Wt: 282.34 g/mol
InChI Key: GIEZMUYNIUJODZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-8-(2-nitrophenyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-8-(2-nitrophenyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-8-(2-nitrophenyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

4,4-Dimethyl-8-(2-nitrophenyl)-1,2,3,4-tetrahydroquinoline has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-8-(2-nitrophenyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the nitrophenyl group, leading to different chemical and biological properties.

    8-(2-Nitrophenyl)-1,2,3,4-tetrahydroquinoline: Lacks the dimethyl groups, affecting its reactivity and applications.

Uniqueness

4,4-Dimethyl-8-(2-nitrophenyl)-1,2,3,4-tetrahydroquinoline is unique due to the presence of both dimethyl and nitrophenyl groups, which contribute to its distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

4,4-dimethyl-8-(2-nitrophenyl)-2,3-dihydro-1H-quinoline

InChI

InChI=1S/C17H18N2O2/c1-17(2)10-11-18-16-13(7-5-8-14(16)17)12-6-3-4-9-15(12)19(20)21/h3-9,18H,10-11H2,1-2H3

InChI Key

GIEZMUYNIUJODZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC2=C(C=CC=C21)C3=CC=CC=C3[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.